Physicochemical Profiling and Synthetic Dynamics of 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane
Physicochemical Profiling and Synthetic Dynamics of 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane
Executive Summary
In modern drug design and materials science, the 1,3-dioxolane ring serves as a versatile structural motif. It is widely utilized as a robust protecting group, a lipophilic mask for polar functional groups, and a pharmacophore enhancer[1][2]. 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane (CAS: 55668-44-5) represents a highly substituted, sterically hindered derivative within this class[3].
This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and degradation kinetics of this compound. By understanding the causality behind its thermodynamic stability and lipophilicity, researchers can better leverage this scaffold in prodrug formulation, structure-activity relationship (SAR) studies, and complex organic synthesis.
Molecular Architecture and Physicochemical Properties
The core architecture of 2-methyl-2-pentyl-4-phenyl-1,3-dioxolane consists of a five-membered heterocyclic acetal (ketal) ring[4]. The substitution pattern—a methyl and a pentyl group at the C2 position, and a phenyl ring at the C4 position—drastically alters the baseline properties of the parent 1,3-dioxolane.
Quantitative Data Summary
| Property | Value / Estimate | Causality & Scientific Significance |
| CAS Number | 55668-44-5 | Unique chemical identifier for database tracking[3]. |
| Molecular Formula | C15H22O2 | Determines the molecular weight (234.34 g/mol ). |
| LogP (Lipophilicity) | ~4.6 | The integration of the C5 aliphatic chain and C6 aromatic ring drives high lipophilicity, shifting the partition coefficient toward non-polar solvents and lipid bilayers[5]. |
| H-Bond Acceptors | 2 | The two oxygen atoms in the dioxolane ring facilitate target binding and dipole interactions[2]. |
| H-Bond Donors | 0 | The absence of H-bond donors minimizes desolvation energy penalties, enhancing passive membrane permeability. |
| Chemical Stability | Base-stable, Acid-labile | The ketal linkage is thermodynamically stable to nucleophiles but undergoes rapid hydrolysis in aqueous acid, dictating its utility as a conditional protecting group[1]. |
Note: Baseline 1,3-dioxolane has a LogP of -0.37[4]. The massive shift to ~4.6 in this derivative exemplifies how strategic aliphatic and aromatic substitutions can be used for lipophilic masking in drug development.
Synthesis Methodology & Mechanistic Causality
The synthesis of 2-methyl-2-pentyl-4-phenyl-1,3-dioxolane is achieved via the acid-catalyzed ketalization of 2-heptanone with 1-phenyl-1,2-ethanediol. As a Senior Application Scientist, I emphasize that this reaction is governed by Le Chatelier’s principle; because ketalization is a reversible equilibrium, the continuous removal of the water byproduct is mandatory to drive the reaction to completion.
Experimental Protocol: Azeotropic Ketalization
This protocol is designed as a self-validating system . By calculating the theoretical yield of water and monitoring its physical accumulation, the operator obtains real-time kinetic feedback before committing to spectroscopic analysis.
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Reagent Preparation: Charge a round-bottom flask with 2-heptanone (1.0 eq) and 1-phenyl-1,2-ethanediol (1.05 eq). Dissolve in anhydrous toluene (0.5 M).
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Causality: Toluene is selected because it forms a low-boiling azeotrope with water, enabling efficient removal at reflux.
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Acid Catalysis: Add p-toluenesulfonic acid (p-TsOH) (0.05 eq) as the catalyst.
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Causality:p-TsOH provides the necessary protons to activate the ketone carbonyl for nucleophilic attack by the diol without causing oxidative side reactions.
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Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux).
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Self-Validation: Monitor the water volume in the Dean-Stark trap. For a 100 mmol scale, exactly 1.8 mL of water indicates 100% theoretical conversion.
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Basic Quench & Extraction: Once water evolution ceases, cool the reaction to room temperature and immediately wash with saturated aqueous NaHCO3 .
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Causality: The basic wash neutralizes the p-TsOH. If the acid is not neutralized prior to solvent evaporation, the residual ambient moisture will drive reverse hydrolysis, destroying the product[1].
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Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).
Workflow for the synthesis and validation of 1,3-dioxolane derivatives.
Stability Kinetics and Hydrolytic Behavior
The 1,3-dioxolane ring exhibits a highly specific stability profile. It is completely inert to strong bases, nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., LiAlH4 ). However, the acetal/ketal C-O bonds are highly labile in the presence of aqueous acid[1][6].
Forced Degradation Protocol (ICH Q1A Aligned)
To validate the stability window of 2-methyl-2-pentyl-4-phenyl-1,3-dioxolane for formulation purposes, a forced degradation study must be executed.
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Acidic Stress: Dissolve the compound in Acetonitrile/0.1 M HCl (50:50). Incubate at 40°C for 24 hours.
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Expected Outcome: Complete degradation (ring cleavage) back to 2-heptanone and 1-phenyl-1,2-ethanediol.
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Basic Stress: Dissolve in Acetonitrile/0.1 M NaOH (50:50). Incubate at 40°C for 24 hours.
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Expected Outcome: 100% recovery of the intact dioxolane.
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Oxidative Stress: Expose to 3% H2O2 at room temperature for 24 hours.
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Expected Outcome: High stability; the lack of oxidizable functional groups protects the core.
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Chemical stability profile and degradation pathways of the 1,3-dioxolane core.
Applications in Drug Discovery
The incorporation of the 1,3-dioxolane ring into a molecular framework is a proven strategy for enhancing biological activity[2]. For 2-methyl-2-pentyl-4-phenyl-1,3-dioxolane, its specific structural features offer two primary applications:
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Lipophilic Masking (Prodrug Strategy): Highly polar diols or ketones often suffer from poor oral bioavailability and inability to cross the blood-brain barrier (BBB). By temporarily masking these groups as a highly lipophilic ketal (LogP ~4.6), formulation scientists can drastically increase passive membrane diffusion[5]. Once in the slightly acidic environment of the lysosome or specific tumor microenvironments, the ketal can hydrolyze to release the active payload.
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Steric Shielding: The bulky pentyl and phenyl groups provide significant steric hindrance. In complex multi-step syntheses, this specific ketal can protect a sensitive diol moiety from unwanted side reactions, surviving harsh basic or nucleophilic conditions before being selectively removed via mild acidic cleavage[1].
References
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[3] 55668-44-5, 2-methyl-2-pentyl-4-phenyl-1,3-dioxolane Basic Attributes | Echemi |
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[1] Greene's Protective Groups in Organic Synthesis, 6th Edition | Wiley |
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[5] Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds... | ResearchGate |
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[4] 1,3-Dioxolane | C3H6O2 | CID 12586 | PubChem (NIH) |
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[6] Dioxolane | Wikipedia |
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[2] The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review) | ResearchGate |
